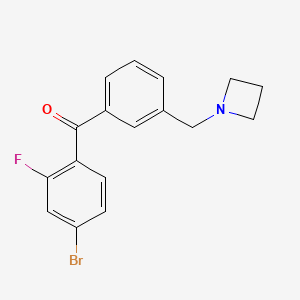
3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a chemical compound with the molecular formula C17H15BrFNO . It has a molecular weight of 348.2 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone consists of an azetidine ring attached to a benzophenone structure, which includes a bromine atom and a fluorine atom .Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by Woulfe and Miller (1985) describes the synthesis of substituted azetidinyl oxyacetic acids, which are related to 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone. These compounds have shown significant antimicrobial activity, predominantly against Gram-negative bacteria, indicating their potential in developing new antibiotics (Woulfe & Miller, 1985).
Inhibition of Human Leukocyte Elastase
Research by Doucet et al. (1997) on N-aryl-3,3-dihalogenoazetidin-2-ones, which are structurally related to 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, demonstrates their ability to act as irreversible inhibitors of human leukocyte elastase (HLE). The study highlights the importance of stereochemistry in the effectiveness of these inhibitors (Doucet et al., 1997).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, incorporating similar bromo-fluoroazetidinone structures. These compounds show promise for photodynamic therapy, particularly in cancer treatment, due to their efficient Type II photosensitization properties (Pişkin, Canpolat & Öztürk, 2020).
Anaerobic Transformation in Environmental Chemistry
Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate using fluorinated analogs, such as 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone. This research is crucial for understanding the environmental fate of such compounds and their potential biodegradation pathways (Genthner, Townsend & Chapman, 1989).
Enhancing Fluorophore Performance
A study by Liu et al. (2016) on aziridinyl fluorophores suggests that replacing conventional substituents with aziridine rings, akin to modifications in 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, can significantly boost fluorophore brightness and photostability. This could be relevant for developing advanced fluorescence imaging tools (Liu et al., 2016).
Propriétés
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-bromo-2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCLVIFVHYOHMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643270 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone | |
CAS RN |
898771-97-6 |
Source


|
| Record name | [3-(1-Azetidinylmethyl)phenyl](4-bromo-2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

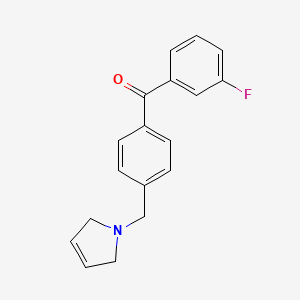
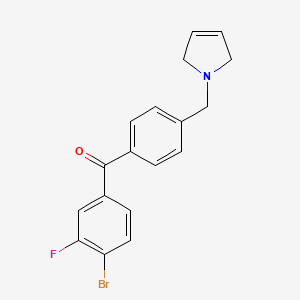
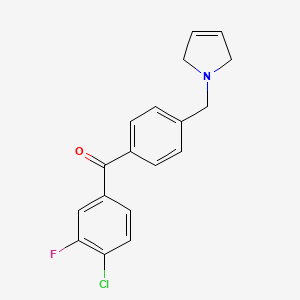
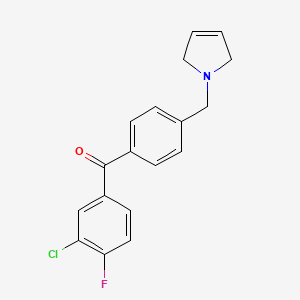
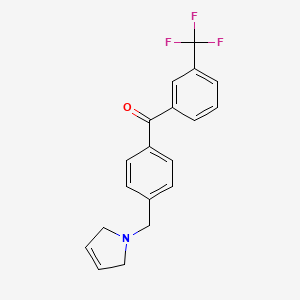
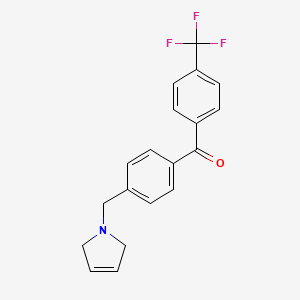
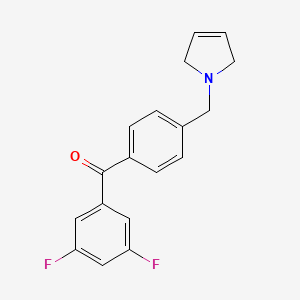
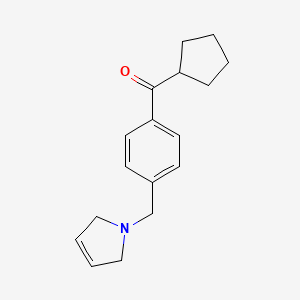
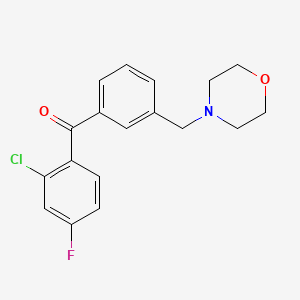
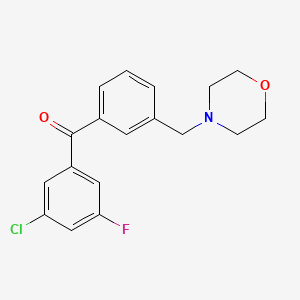
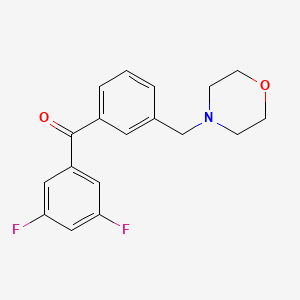
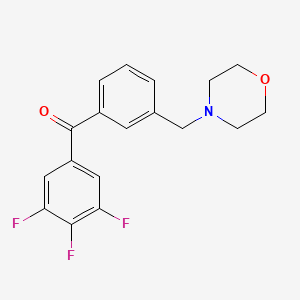
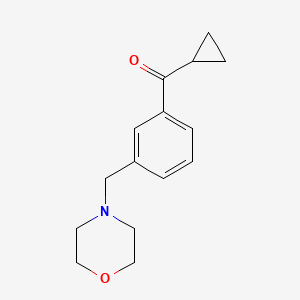
![Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325651.png)